
2,6-Difluorobenzaldehyde
Overview
Description
1.1 Chemical Structure and Properties
2,6-Difluorobenzaldehyde (CAS: 437-81-0) is a fluorinated aromatic aldehyde with the molecular formula C₇H₄F₂O and a molecular weight of 142.10 g/mol . It is characterized by two fluorine atoms at the ortho positions relative to the aldehyde group on the benzene ring. Key physical properties include a boiling point of 82–84°C at 15 mmHg and a melting point of 15–17°C .
1.2 Synthesis The compound is synthesized via nucleophilic aromatic substitution (SNAr) using 2,6-dichlorobenzaldehyde and KF in tetramethylene sulfoxide under optimized conditions (220°C, 12 h), yielding 61.2% with 98.1% purity . Alternative methods include Claisen-Schmidt condensation with 4-fluoroacetophenone and KOH in ethanol, achieving 90% yield .
1.3 Applications
this compound serves as a key intermediate in:
- Pharmaceuticals: Synthesis of anti-HIV integrase inhibitors and Polo-like kinase 1 inhibitors .
- Agrochemicals: Preparation of pyrimidinyloxybenzylamine herbicides .
- Asymmetric synthesis: Acts as an acceptor aldehyde in ThDP-dependent cross-benzoin condensations, yielding enantiopure benzoins with R-configuration .
Preparation Methods
Comparative Analysis of Preparation Methods
To provide a clearer understanding of the various preparation methods for 2,6-difluorobenzaldehyde, the following table summarizes key parameters:
Method | Reactants | Catalyst | Solvent | Temperature (°C) | Yield (%) | Notes |
---|---|---|---|---|---|---|
Fluorination of Dichlorobenzaldehyde | 2,6-Dichlorobenzaldehyde + KF | Tetrabutylammonium chloride | Tetramethylene sulfone | 150-155 | Up to 90 | High selectivity; industrially viable |
Electrochemical Fluorination | Various fluorinated aromatic compounds | Not specified | Not specified | Not specified | Variable | Emerging method; less established |
Direct Fluorination | Fluorine gas + aromatic compounds | Not applicable | Not applicable | Ambient | Low | Safety concerns; not widely used |
Industrial Applications
The industrial production of this compound is significant due to its role as an intermediate in pharmaceuticals and agrochemicals. Its applications include:
Pharmaceutical Synthesis: Used in developing anti-inflammatory and anti-cancer drugs.
Flavor and Fragrance Industry: Contributes unique aromatic profiles in perfumes.
Material Science: Enhances properties in polymers and resins.
Organic Electronics: Employed in organic light-emitting diodes (OLEDs) for energy-efficient display technologies.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-difluorobenzoic acid.
Reduction: It can be reduced to form 2,6-difluorobenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: 2,6-Difluorobenzoic acid.
Reduction: 2,6-Difluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
2,6-Difluorobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic applications, particularly in the development of antiviral and anticancer agents. For example:
- Synthesis of Benzoylurea Compounds : This compound is utilized to synthesize benzoylurea derivatives, which have shown promise in treating viral infections and cancer due to their biological activity .
- Neuropharmacological Studies : Research indicates that similar difluorobenzaldehydes may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Agrochemical Production
The compound is also significant in the agricultural sector, where it is used in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the efficacy and stability of agrochemical products. For instance:
- Production of Pesticides : The unique reactivity of this compound allows it to be a key component in developing new pesticide formulations that are more effective against various pests while being environmentally friendly .
Material Science
In material science, this compound is used as a precursor for liquid crystal materials and other specialty chemicals. Its ability to modulate physical properties makes it valuable in producing advanced materials for electronics and optics.
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of derivatives synthesized from this compound against human immunodeficiency virus (HIV). The results indicated that certain compounds exhibited significant inhibition of viral replication through enzyme inhibition mechanisms.
Case Study 2: Agrochemical Efficacy
Research on the use of this compound in pesticide formulations demonstrated enhanced effectiveness against common agricultural pests compared to traditional compounds. The study highlighted the potential for developing safer and more efficient agrochemicals using this compound as a base .
Mechanism of Action
The mechanism of action of 2,6-Difluorobenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group. The fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . In biological systems, its mechanism of action would depend on the specific target molecule it interacts with, which could involve various molecular pathways .
Comparison with Similar Compounds
Structural and Physical Properties
Compound | CAS No. | Molecular Formula | Boiling Point (°C, mmHg) | Melting Point (°C) | Key Features |
---|---|---|---|---|---|
2,6-Difluorobenzaldehyde | 437-81-0 | C₇H₄F₂O | 82–84 (15) | 15–17 | Ortho-fluorine substituents |
3,4-Difluorobenzaldehyde | 34036-07-2 | C₇H₄F₂O | 53–55 (15) | – | Meta- and para-fluorine positions |
2,6-Difluoro-4-methylbenzaldehyde | 1201597-22-9 | C₈H₆F₂O | – | – | Additional methyl group at para |
2,6-Dichlorobenzaldehyde | 3878-19-1 | C₇H₄Cl₂O | 230–232 (760) | 71–73 | Chlorine substituents (higher MW) |
Key Observations :
- Boiling Points : this compound has a higher boiling point than 3,4-difluorobenzaldehyde due to stronger dipole-dipole interactions from symmetric fluorine placement .
- Reactivity: The ortho-fluorine groups in this compound enhance electrophilicity at the aldehyde group compared to non-fluorinated analogs, facilitating nucleophilic additions .

Key Findings :
- Derivatives of this compound exhibit enhanced anticancer activity compared to those of 2,6-dichlorobenzaldehyde, likely due to improved bioavailability from reduced steric hindrance .
- In olfactory receptor assays, this compound shows significant activity at 10⁻³–10⁻² M , outperforming benzaldehyde .
Biological Activity
2,6-Difluorobenzaldehyde (DFAB), with the chemical formula CHFO and CAS number 437-81-0, is a fluorinated aromatic aldehyde that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article reviews the biological activities associated with DFAB, highlighting its applications, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | CHFO |
Molecular Weight | 142.11 g/mol |
IUPAC Name | This compound |
Synonyms | 2,6-dfad, benzaldehyde |
1. Antibacterial Activity
Research has demonstrated that DFAB derivatives exhibit significant antibacterial properties. A study synthesized a series of 3-substituted 2,6-difluorobenzamide derivatives that were tested against various bacterial strains. The results indicated:
- Bacillus subtilis : Minimum inhibitory concentrations (MICs) ranged from 0.25 to 1 µg/mL .
- Staphylococcus aureus : MICs were less than 10 µg/mL , indicating effective inhibition even against resistant strains .
These compounds act as inhibitors of the FtsZ protein, crucial for bacterial cell division, thereby disrupting the proliferation of bacteria.
2. Caspase Inhibition
DFAB is also noted for its role in the development of caspase inhibitors. The compound was part of a study involving Q-VD-OPh, a broad-spectrum caspase inhibitor that showed efficacy in preventing apoptosis in models of hypoxic-ischemic injury in rats. Key findings included:
- Significant inhibition of caspase-3 cleavage into its active form.
- Enhanced neurological recovery observed within the first 48 hours post-treatment .
This suggests potential therapeutic applications for DFAB in neuroprotection and treatment of neurodegenerative diseases.
The biological activity of DFAB and its derivatives can be attributed to several mechanisms:
- Inhibition of Protein Function : As seen with FtsZ inhibitors, DFAB disrupts bacterial cell division by interfering with essential proteins.
- Caspase Pathway Modulation : The ability to inhibit caspases indicates a role in regulating apoptosis, which can be beneficial in conditions where cell survival is critical.
Toxicological Profile
According to available safety data sheets, this compound does not exhibit significant acute toxicity or carcinogenic potential at levels greater than 0.1%. However, comprehensive toxicological assessments are still limited .
Case Study: Neuroprotection in Animal Models
In a notable study by Renolleau et al., Q-VD-OPh (containing DFAB moiety) was administered to P7 rats following hypoxic-ischemic injury. The outcomes included:
- Reduced apoptosis markers (cytochrome c release) in treated females compared to males.
- Improved neurological outcomes measured through behavioral assessments over three weeks .
Research on Antibacterial Derivatives
A series of novel derivatives were synthesized and evaluated for their antibacterial efficacy:
Compound Type | Target Bacteria | MIC (µg/mL) |
---|---|---|
3-chloroalkoxy | Bacillus subtilis | 0.25 - 1 |
3-bromoalkoxy | Staphylococcus aureus | <10 |
3-alkyloxy | Various Gram-positive | <10 |
These findings underscore the potential of DFAB derivatives as new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-Difluorobenzaldehyde, and how are yields optimized?
The Sommelet reaction is a classical method for synthesizing this compound, yielding approximately 62% under optimized conditions (Equation 31 in ). This involves oxidation of benzyl halides using hexamethylenetetramine in acidic media. Alternative methods include the Kornblum reaction, which employs silver nitrate in dimethyl sulfoxide (DMSO) for direct aldehyde conversion. Yield optimization often involves catalytic tuning (e.g., solvent polarity adjustments) and temperature control during reflux. Purity is typically verified via GC (≥98% purity, as noted in ) .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm aromatic substitution patterns and aldehyde proton resonance (~9.8–10 ppm).
- IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
- Gas chromatography (GC) for purity assessment, with flame ionization detection (FID) as a standard protocol ( ).
- Mass spectrometry (MS) for molecular ion confirmation (m/z 142.1) .
Q. What safety protocols are critical when handling this compound?
- Storage : Keep at 0–6°C in airtight containers to prevent degradation ().
- Ventilation : Use fume hoods to avoid inhalation; the compound is classified as a Category 4.2-III hazardous substance (flammable liquid) ( ).
- First aid : In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention ().
Advanced Research Questions
Q. How do computational chemistry parameters inform the reactivity of this compound in electrophilic substitution reactions?
- XlogP (1.6) : Indicates moderate hydrophobicity, influencing solubility in organic solvents.
- Hydrogen bond acceptors (3) : Predicts interactions with polar reagents or biological targets.
- Topological polar surface area (17.1 Ų) : Suggests limited membrane permeability in bioassays. These metrics guide reaction design, such as selecting aprotic solvents for Friedel-Crafts reactions or predicting regioselectivity in nucleophilic additions .
Q. What methodologies address low yields in traditional synthesis routes?
Modern approaches include:
- Microwave-assisted synthesis : Reduces reaction time and improves yield via controlled thermal activation.
- Catalytic oxidation : Transition-metal catalysts (e.g., Pd/C) enhance efficiency in benzyl alcohol oxidation.
- Flow chemistry : Enables precise temperature and mixing control, minimizing side reactions (e.g., over-oxidation) .
Q. How does the concentration of this compound impact its bioactivity in sensory receptor assays?
In odorant receptor studies ( ), bioactivity is concentration-dependent:
- 10⁻⁵–10⁻⁴ M : Non-significant responses in benzaldehyde analogues.
- 10⁻³–10⁻² M : Significant activation (p<0.001) observed for this compound, attributed to fluorine-enhanced electrophilicity. Experimental design should include dose-response curves across this range to quantify EC₅₀ values .
Q. What are the mechanisms underlying the thermal decomposition of this compound under reflux conditions?
Decomposition pathways involve:
- Aldehyde oxidation : Formation of 2,6-difluorobenzoic acid in the presence of atmospheric oxygen.
- Radical intermediates : Fluorine substituents stabilize radicals, leading to dimerization byproducts. Mitigation strategies include inert gas purging (N₂/Ar) and avoiding prolonged reflux above 85°C ( ).
Q. Applications in Academic Research
Q. How is this compound utilized as a building block in medicinal chemistry?
It serves as a key intermediate in:
- Anti-tumor agents : Used in HS-mimetic small molecules targeting vascular endothelial growth factor (VEGF) ( ).
- Heterocyclic synthesis : Reacts with amines or hydrazines to form Schiff bases for antimicrobial studies.
- Fluorinated probes : Incorporation into fluorescent dyes (e.g., rhodamine derivatives) for cellular imaging .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
- Meta-analysis : Cross-reference bioassay conditions (e.g., solvent polarity, cell lines) from independent studies.
- Isotopic labeling : Use deuterated analogs (e.g., this compound-d₂) to trace metabolic pathways.
- Structural analogs : Compare activity with 2,4- and 3,5-difluorobenzaldehyde isomers to isolate substituent effects .
Properties
IUPAC Name |
2,6-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRUJSGHKNOKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195909 | |
Record name | 2,6-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437-81-0 | |
Record name | 2,6-Difluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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